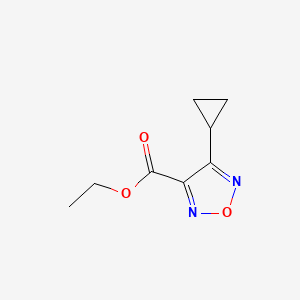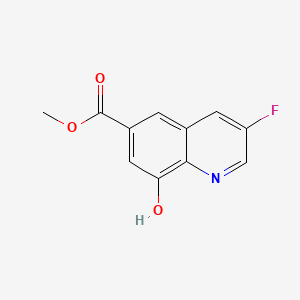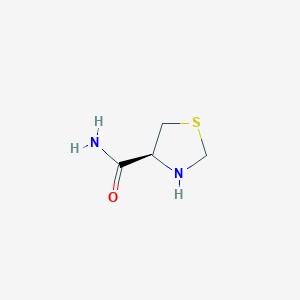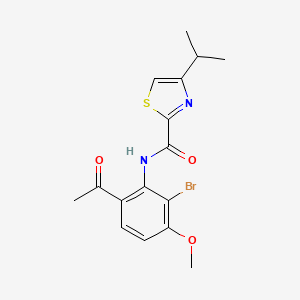
n-(6-Acetyl-2-bromo-3-methoxyphenyl)-4-isopropylthiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Acetyl-2-bromo-3-methoxyphenyl)-4-isopropylthiazole-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, an acetyl group, a bromine atom, and a methoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetyl-2-bromo-3-methoxyphenyl)-4-isopropylthiazole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Methoxylation: The methoxy group can be introduced through methylation using dimethyl sulfate or methyl iodide in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Acetyl-2-bromo-3-methoxyphenyl)-4-isopropylthiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(6-Acetyl-2-bromo-3-methoxyphenyl)-4-isopropylthiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
N-(6-Acetyl-2-bromo-3-methoxyphenyl)-4-isopropylthiazole-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-(6-Acetyl-2-chloro-3-methoxyphenyl)-4-isopropylthiazole-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-(6-Acetyl-2-bromo-3-ethoxyphenyl)-4-isopropylthiazole-2-carboxamide: Similar structure but with an ethoxy group instead of a methoxy group.
N-(6-Acetyl-2-bromo-3-methoxyphenyl)-4-methylthiazole-2-carboxamide: Similar structure but with a methyl group instead of an isopropyl group.
These comparisons help in understanding the structural variations and their impact on the compound’s properties and applications.
Eigenschaften
Molekularformel |
C16H17BrN2O3S |
|---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
N-(6-acetyl-2-bromo-3-methoxyphenyl)-4-propan-2-yl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C16H17BrN2O3S/c1-8(2)11-7-23-16(18-11)15(21)19-14-10(9(3)20)5-6-12(22-4)13(14)17/h5-8H,1-4H3,(H,19,21) |
InChI-Schlüssel |
AYUBLHUYIZTQEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CSC(=N1)C(=O)NC2=C(C=CC(=C2Br)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


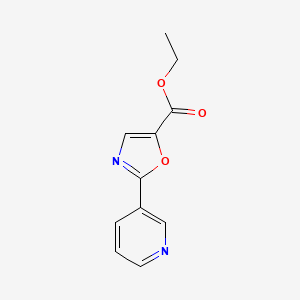
![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)
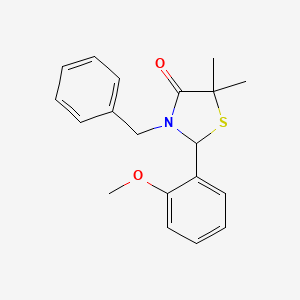

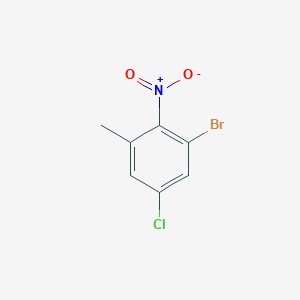
![3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13926530.png)
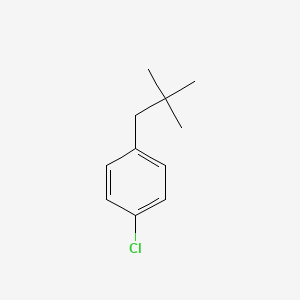
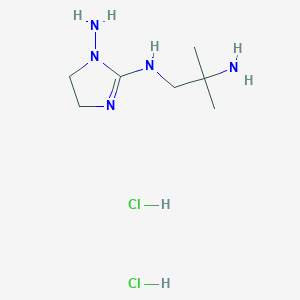
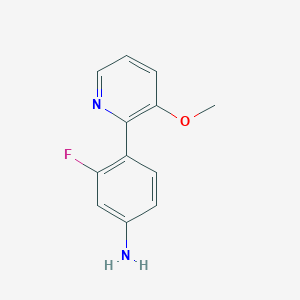

![3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL](/img/structure/B13926572.png)
